4,5-Dihydropyrrolo[1,2-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4,5-dihydropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-7,12H,8H2 |
InChI Key |
SVJWZRQLGHYOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C3=CC=CC=C3N1 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dihydropyrrolo 1,2 a Quinoxaline and Its Analogues
Classical Approaches to the Pyrrolo[1,2-a]quinoxaline (B1220188) Core and its Dihydro Variants
The foundational methods for constructing the 4,5-dihydropyrrolo[1,2-a]quinoxaline system are largely centered around the Pictet-Spengler reaction. unisi.it This classical acid-catalyzed condensation reaction provides a straightforward and efficient route to the tricyclic core. The typical procedure involves the reaction of 1-(2-aminophenyl)pyrrole with a variety of aldehydes. researchgate.net
In this approach, catalytic amounts of a simple acid, such as acetic acid, in a protic solvent like ethanol (B145695) are sufficient to facilitate the cyclization, leading to the desired 4,5-dihydropyrrolo[1,2-a]quinoxalines in high yields. researchgate.net The reaction is versatile, accommodating both aromatic and heteroaromatic aldehydes. researchgate.net When aliphatic aldehydes are used under these conditions, a competing oxidation process to the fully aromatic pyrrolo[1,2-a]quinoxaline can sometimes occur. researchgate.net This can be mitigated by in situ acetylation of the dihydro product, forming the 5-acetyl derivative which is more resistant to oxidation. researchgate.net
Two primary reaction sequences have been established for preparing the this compound system through classical means:
Intramolecular Reductive Amination: This method is based on the cyclization of a nitrophenylpyrrole-carbaldehyde intermediate. researchgate.net
Intramolecular Aromatic Substitution: An alternative route involves the intramolecular substitution of an aromatic fluoride (B91410) by a secondary amine as the key ring-closing step. researchgate.net
These classical methods, particularly the Pictet-Spengler condensation, form the bedrock upon which more modern and stereoselective strategies have been built.
Modern Cyclization Strategies for the Formation of the this compound Ring System
Recent advancements in synthetic methodology have introduced more sophisticated and efficient strategies for constructing the this compound scaffold. These modern approaches often offer improved yields, milder reaction conditions, and access to a broader range of derivatives compared to classical methods.
Multi-Component Reaction Sequences for this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for building molecular complexity. A notable catalyst-free MCR for the synthesis of the related pyrrolo[1,2-a]quinoxaline core involves the reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate, which proceeds in good yields. researchgate.net
Another facile and modern approach involves treating 2-(1H-pyrrol-1-yl)anilines with various electrophiles, such as isatin (B1672199) or imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132). bohrium.comnih.gov This reaction is effectively catalyzed by amidosulfonic acid in water at room temperature, highlighting a green chemistry approach. bohrium.comnih.gov The use of a recyclable solid acid catalyst and an aqueous medium makes this method environmentally benign and practical. nih.gov This strategy was successfully extended to the electrophile ninhydrin (B49086) to produce spiro derivatives. bohrium.comnih.gov
Metal-Catalyzed Intramolecular and Intermolecular Cycloadditions
Metal catalysis has become a cornerstone of modern organic synthesis, enabling transformations that are otherwise difficult or impossible. For the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, several metal-catalyzed methods have been developed.
One strategy utilizes ferric chloride (FeCl₃) as a Lewis acid catalyst in a straightforward annulation reaction of 1-(2-aminophenyl)pyrroles. mdpi.com In this method, dimethylformamide (DMF) serves not only as the solvent but also as a source of carbon. mdpi.com Another significant advancement is the use of copper catalysts. An aerobic copper-catalyzed oxidative C-H activation reaction between 2-methylquinolines and 1-(2-aminoaryl)pyrroles has been reported to produce pyrrolo[1,2-a]quinoxalines. researchgate.net This methodology is notable for its use of a cheap catalyst and an environmentally friendly oxidant (air). researchgate.net
Domino and Cascade Reactions in this compound Formation
Domino and cascade reactions involve a sequence of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step, all under the same reaction conditions. nih.gov The Pictet-Spengler-type synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines can be considered the initial step in a potential cascade sequence. For instance, an iodine-promoted oxidative Pictet-Spengler type amino cyclo-annulation reaction has been developed for the synthesis of the fully aromatized pyrrolo[1,2-a]quinoxaline core, where the initial cyclization is followed by an in-situ oxidation. researchgate.net These sequential reactions, which build the final heterocyclic system in a single pot, exemplify the efficiency and elegance of cascade strategies in modern organic synthesis.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. The 4-position of the this compound ring is a stereocenter, and methods to control its absolute configuration are highly sought after. Asymmetric synthesis plays a pivotal role in constructing these complex heterocyclic compounds. acs.org
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is the most elegant and efficient method for stereoselective synthesis. Several catalytic systems have been successfully applied to the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines, primarily through asymmetric variations of the Pictet-Spengler reaction.
One notable advancement was the development of a chiral boron Lewis acid catalyst derived from B(OMe)₃ and (R)-BINOL. acs.orgrsc.org This system effectively catalyzes the reaction between 2-(1H-pyrrol-1-yl)anilines and aldehydes to afford structurally diverse 4,5-dihydropyrrolo[1,2-a]quinoxalines in good to excellent yields and enantiomeric excesses (ee). rsc.org
More recently, a highly efficient and cost-effective helically chiral cyclopentadiene (B3395910) (PCCP) catalyst has been reported. acs.org This methodology facilitates the synthesis of a novel class of chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines under mild conditions, achieving high yields and excellent enantioselectivities (up to 99:1 e.r.). acs.org The reaction tolerates a broad range of substrates, including salicylaldehydes and aliphatic aldehydes. acs.org The presence of an ortho-hydroxy group on the aldehyde substrate can positively influence the enantiocontrol of the reaction. acs.org
The table below summarizes the results for the PCCP-catalyzed enantioselective Pictet-Spengler-type reaction between 2-(1H-pyrrol-1-yl)aniline and various aldehydes. acs.org
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1 | Salicylaldehyde | 93 | 80:20 |
| 2 | 5-Bromosalicylaldehyde | 92 | 85:15 |
| 3 | 3,5-Dichlorosalicylaldehyde | 96 | 99:1 |
| 4 | 3-Methoxysalicylaldehyde | 76 | 93:7 |
| 5 | 4-Methoxysalicylaldehyde | 85 | 95:5 |
| 6 | 4-(Trifluoromethyl)salicylaldehyde | 86 | 66:34 |
| 7 | 1H-Indole-2-carbaldehyde | 85 | 84:16 |
Other chiral catalysts, such as phosphoramidates and various chiral phosphoric acids, have also been investigated, yielding the desired products with varying degrees of success in terms of yield and enantioselectivity. acs.orgresearchgate.net These modern catalytic approaches provide powerful tools for accessing enantiomerically pure this compound derivatives for further study and application.
Chiral Auxiliary-Mediated Approaches to this compound
The asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines is crucial for the investigation of their pharmacological properties, as enantiomers often exhibit distinct biological activities. While traditional chiral auxiliaries that are covalently bonded to the substrate are one approach, a modern and highly effective strategy involves the use of chiral catalysts that act as transient chiral auxiliaries, inducing enantioselectivity in the key bond-forming steps.
One of the most prominent methods for constructing the this compound scaffold is the Pictet-Spengler-type reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes. The development of catalytic asymmetric versions of this reaction has been a significant breakthrough. For instance, a chiral boron Lewis acid catalyst system, generated in situ from B(OMe)₃ and (R)-BINOL, has been shown to effectively catalyze this transformation. In the presence of this catalyst and 4 Å molecular sieves, a variety of 2-(1H-pyrrol-1-yl)anilines react with both aromatic and aliphatic aldehydes to afford the corresponding 4,5-dihydropyrrolo[1,2-a]quinoxalines in good to excellent yields and with high enantiomeric excesses (ee).
Another successful approach employs chiral phosphoric acids as catalysts. These Brønsted acids can activate the imine intermediate formed between the aniline (B41778) and the aldehyde, facilitating the cyclization in an enantioselective manner. For example, chiral phosphoramidate (B1195095) catalysts have been utilized for the Pictet–Spengler-type condensation of 1-(2-aminophenyl)pyrrole with a broad range of aldehydes, yielding structurally diverse products with moderate to good enantioselectivities.
Furthermore, 4,5-dihydropyrrolo[1,2-a]quinoxalines themselves have been employed as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation reactions. researchgate.netrsc.org This highlights the importance of accessing these compounds in their enantiomerically pure forms. The asymmetric synthesis of these compounds allows for their application as chiral reagents in other transformations.
Below is a table summarizing representative results from chiral catalyst-mediated syntheses of this compound derivatives.
| Entry | Aldehyde | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzaldehyde | B(OMe)₃/(R)-BINOL | 95 | 81 |
| 2 | 4-Methoxybenzaldehyde | B(OMe)₃/(R)-BINOL | 92 | 85 |
| 3 | 2-Naphthaldehyde | B(OMe)₃/(R)-BINOL | 96 | 90 |
| 4 | Isobutyraldehyde | B(OMe)₃/(R)-BINOL | 78 | 88 |
| 5 | Benzaldehyde | Chiral Phosphoramidate | Good | Moderate-Good |
| 6 | Various Aromatic and Aliphatic Aldehydes | Chiral Phosphoramidate | Good | Moderate-Good |
Flow Chemistry and Continuous Synthesis Protocols for this compound
While specific examples of flow chemistry for the synthesis of this compound are not extensively documented, the principles of continuous flow synthesis have been successfully applied to the production of the closely related pyrrolo[1,2-a]quinoline (B3350903) scaffold. This serves as a strong proof-of-concept for the potential adaptation of such methodologies to the target compound.
A notable example is the development of a reaction cascade for the synthesis of pyrrolo[1,2-a]quinolines from propargylic alcohols. acs.org This process, which involves an in situ unisi.itresearchgate.net-sigmatropic rearrangement to form a transient allene (B1206475) followed by intramolecular trapping, was successfully translated from a batch process to a continuous flow system. acs.org The use of a flow reactor allowed for better control over the reaction's exothermic profile, enhancing safety and enabling a multigram-scale synthesis. acs.org
The advantages of flow chemistry, such as improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates, make it an attractive strategy for the synthesis of this compound. The Pictet-Spengler reaction, a key step in many syntheses of this scaffold, is well-suited for adaptation to a flow process. A continuous flow setup could involve pumping a solution of the 2-(1H-pyrrol-1-yl)aniline and an aldehyde through a heated column packed with a solid-supported acid catalyst, allowing for continuous production and simplified purification.
A mechanochemical approach using a spiral gas–solid two-phase flow has been reported for the efficient and continuous synthesis of quinoxaline (B1680401) derivatives in general. unisi.it This solvent-free method significantly reduces reaction times and aligns with green chemistry principles. unisi.it While not yet applied specifically to this compound, this innovative continuous process highlights the potential for developing highly efficient and sustainable manufacturing methods for this class of compounds.
The potential benefits of applying flow chemistry to the synthesis of this compound are summarized below:
| Feature | Potential Advantage in Flow Synthesis |
| Safety | Enhanced control over exothermic reactions and safe handling of potentially hazardous reagents. |
| Scalability | Straightforward scaling of production by extending reaction time or using parallel reactors. |
| Efficiency | Reduced reaction times and improved yields due to superior mixing and heat transfer. |
| Automation | Potential for automated synthesis and in-line purification, reducing manual labor. |
| Reproducibility | Precise control over reaction parameters ensures high batch-to-batch consistency. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
A significant advancement in the green synthesis of this scaffold involves the use of water as a reaction medium. A facile and efficient strategy has been developed for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines by reacting 2-(1H-pyrrol-1-yl)anilines with various aldehydes using amidosulfonic acid as a solid, recyclable catalyst in water at room temperature. nih.govbohrium.com This method not only avoids the use of volatile organic solvents but also allows for the catalyst to be recovered and reused multiple times without a significant loss of activity. nih.gov
Another eco-friendly approach utilizes surfactant catalysts to facilitate the Pictet-Spengler reaction in mild solvents. For instance, p-dodecylbenzenesulfonic acid (p-DBSA) has been employed as an effective Brønsted acid–surfactant combined catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines in water, ethanol, or hydroalcoholic solutions at room temperature. unisi.it This method offers short reaction times and high yields while adhering to the principles of green chemistry. unisi.it
The use of clean oxidants and mild reaction conditions also contributes to the sustainability of these synthetic routes. The development of protocols that minimize waste generation and avoid the use of toxic reagents is a primary goal in the ongoing research in this field.
The table below highlights key aspects of green synthetic approaches to this compound.
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Reactions conducted in water, ethanol, or hydroalcoholic solutions. unisi.itnih.gov |
| Catalysis | Employment of recyclable solid acid catalysts like amidosulfonic acid. nih.govbohrium.com Use of surfactant catalysts such as p-dodecylbenzenesulfonic acid. unisi.it |
| Energy Efficiency | Reactions are often performed at room temperature, reducing energy consumption. unisi.itnih.gov |
| Waste Prevention | High-yielding reactions and the use of recyclable catalysts minimize waste generation. nih.gov |
Chemical Reactivity and Derivatization Strategies for 4,5 Dihydropyrrolo 1,2 a Quinoxaline
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-a]quinoxaline (B1220188) Moiety
Direct electrophilic aromatic substitution on the 4,5-dihydropyrrolo[1,2-a]quinoxaline core is not extensively documented. However, the reactivity of the fully aromatized pyrrolo[1,2-a]quinoxaline provides insight into the likely behavior of the dihydro variant. The pyrrole (B145914) ring is inherently electron-rich and thus highly susceptible to electrophilic attack.
Studies on the aromatic pyrrolo[1,2-a]quinoxaline system have shown that bromination can be achieved with regioselectivity. Reaction with N-bromosuccinimide (NBS) can yield the 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline as the sole product. scirp.org More comprehensive studies using tetrabutylammonium (B224687) tribromide (TBATB) have demonstrated that the reaction can be directed to produce either C3-brominated or 1,3-dibrominated products depending on the reaction conditions. For the 4,5-dihydro scaffold, it is anticipated that the pyrrole ring would remain the primary site for electrophilic attack due to its high electron density compared to the benzene (B151609) ring of the dihydroquinoxaline portion.
Nucleophilic Addition and Substitution Reactions Involving the this compound Scaffold
The reactivity of the pre-formed this compound scaffold towards external nucleophiles is not a commonly reported derivatization strategy. Instead, nucleophilic reactions are fundamental to the primary methods of its synthesis. The most prevalent synthetic route is an acid-catalyzed Pictet-Spengler-type reaction. acs.orgunisi.it This process involves the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde. researchgate.net
The key step is the intramolecular nucleophilic attack of the electron-rich pyrrole ring onto an iminium ion intermediate, which is formed in situ from the condensation of the aniline (B41778) nitrogen and the aldehyde. This cyclization forges the central dihydropyrazine (B8608421) ring of the scaffold. A variety of aldehydes, including aromatic, heteroaromatic, and aliphatic ones, can be used, demonstrating the versatility of this nucleophilic cyclization approach to access diverse 4-substituted derivatives. acs.orgresearchgate.netmdpi.com Spirocyclic variants can also be synthesized by using cyclic ketones like isatin (B1672199) or ninhydrin (B49086) as the electrophilic partner. tandfonline.combohrium.comnih.gov
Functionalization at Nitrogen Centers of this compound
The N5 nitrogen of the this compound scaffold, being a secondary amine within an aminal-like structure, is a key site for functionalization. This position is readily derivatized through acylation or alkylation.
N-Acylation, particularly acetylation, is a common strategy employed during the synthesis of these compounds. The introduction of an acetyl group at the N5 position serves to stabilize the molecule and prevent its spontaneous oxidation to the fully aromatic pyrrolo[1,2-a]quinoxaline, which can be a competing side reaction, especially when aliphatic aldehydes are used in the synthesis. researchgate.net For instance, acetylation of a chiral derivative using acetic anhydride (B1165640) has been used to produce N,O-protected products for further transformations. nih.gov Dehydrogenating the quinoxaline (B1680401) ring or acetylating the N5-H group has been shown to be unfavorable for certain biological activities, indicating the importance of the N-H bond for specific molecular interactions. nih.gov
Alkylation at the N5 position of the corresponding aromatic pyrrolo[1,2-a]quinoxalines is also a known reaction, leading to the formation of pyrrolo[1,2-a]quinoxal-5-inium salts. This highlights the nucleophilic character of the nitrogen atoms in the quinoxaline system.
Transition Metal-Catalyzed Cross-Coupling Reactions on this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the pyrrolo[1,2-a]quinoxaline framework. These reactions typically require a halogenated precursor.
The Buchwald-Hartwig amination has been successfully applied to couple various substituted piperazines with 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline. scirp.org This palladium-catalyzed reaction provides a direct route to C1-aminated derivatives, which have been explored as inhibitors of multidrug transporters. scirp.orgresearchgate.net Similarly, the Suzuki-Miyaura reaction has been used to introduce aryl groups onto the scaffold. For example, 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehydes can be synthesized from 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) precursors and 4-formylphenylboronic acid using a Pd(PPh₃)₄ catalyst. tandfonline.com These reactions demonstrate that once the core is halogenated, a wide array of substituents can be introduced at specific positions.
Table 1: Examples of Transition Metal-Catalyzed Reactions on Pyrrolo[1,2-a]quinoxaline Derivatives
Oxidation and Reduction Chemistry of this compound
The dihydropyrazine ring of the this compound scaffold is susceptible to oxidation, leading to the formation of the corresponding fully aromatic pyrrolo[1,2-a]quinoxaline. This transformation can occur slowly in the presence of air, particularly for derivatives synthesized from aliphatic aldehydes. researchgate.net This oxidative aromatization can also be a key step in one-pot synthetic procedures that start from nitroarene precursors and alcohols, where the final step is the oxidation of the dihydro intermediate. researchgate.net
Conversely, the this compound system is a potent hydride donor, analogous to Hantzsch esters. This property has been exploited in biomimetic asymmetric transfer hydrogenation reactions. nih.gov In these processes, the this compound serves as a regenerable source of hydrogen to reduce substrates like imines and heteroaromatics, during which it is itself oxidized to the aromatic pyrrolo[1,2-a]quinoxaline. nih.gov The aromatic species can then be catalytically reduced back to the dihydro form under hydrogen gas, allowing it to be used in catalytic amounts. nih.gov The corresponding aromatic pyrrolo[1,2-a]quinoxalines can also be reduced to their dihydro counterparts using standard reducing agents. nih.gov
Table 2: Oxidation/Reduction Reactions of the Pyrrolo[1,2-a]quinoxaline System
Late-Stage Functionalization and Bioconjugation Approaches for this compound Derivatives
Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in its synthesis, which is a highly valuable strategy in drug discovery. For the related aromatic pyrrolo[1,2-a]quinoxaline scaffold, direct C-H activation has emerged as a powerful tool for such modifications. researchgate.net These methods bypass the need for pre-functionalized substrates (e.g., halogenation) and allow for direct derivatization of the core.
Examples include copper- and silver-catalyzed C1-amination, as well as copper-catalyzed C1-H trifluoromethylation and difluoromethylation of the pyrrolo[1,2-a]quinoxaline ring. scirp.org Palladium-catalyzed direct C-H arylation at the C1 and C3 positions has also been developed. researchgate.net These C-H functionalization strategies significantly expand the accessible chemical space for this heterocyclic system.
The application of this compound derivatives in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), is not well-documented in the literature. While other complex nitrogen-containing heterocyclic scaffolds like pyrrolobenzodiazepines (PBDs) have been successfully used as payloads in ADCs, similar applications for the pyrrolo[1,2-a]quinoxaline core remain an area for future investigation. mdpi.comsemanticscholar.org
Advanced Spectroscopic and Structural Elucidation of 4,5 Dihydropyrrolo 1,2 a Quinoxaline
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives. researchgate.netmdpi.com Unlike standard mass spectrometry, HRMS provides mass-to-charge ratio (m/z) measurements with high accuracy, typically to four or more decimal places. acs.org This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound.
In the analysis of this compound analogs, techniques such as electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) are commonly employed. acs.org The experimentally measured mass is compared against the calculated mass for a proposed formula, with a mass error of less than ±5 ppm considered confirmation of the correct composition. acs.org This level of accuracy is crucial for distinguishing between isomers and compounds with very similar nominal masses. The analysis of isotopic patterns further corroborates the proposed formula by comparing the experimental distribution of isotopic peaks with the theoretical distribution based on the natural abundance of isotopes for each element present.
Table 1: Representative HRMS Data for a this compound Derivative
| Molecular Formula | Ion | Calculated m/z | Found m/z | Mass Error (ppm) |
|---|
Note: Data is illustrative, based on typical accuracy reported for related structures.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed molecular structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional techniques are required for complete and unambiguous assignment. mdpi.comnih.gov
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms within the this compound scaffold. mdpi.com
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks, establishing connectivity within individual spin systems, such as the aromatic rings and the pyrrole (B145914) moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These experiments are vital for determining the relative stereochemistry and preferred conformation of the molecule in solution, particularly the orientation of substituents on the dihydropyrrole ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Parent this compound Scaffold in CDCl₃
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|
| 1 | 125.1 | 7.14 | dd, J = 3.0, 1.4 |
| 2 | 113.7 | 6.30 | t, J = 3.0 |
| 3 | 103.9 | 5.98 | m |
| 4 | - | 4.40 | s |
| 5 (NH) | - | 3.90 | bs |
| 6 | 114.1 | 6.72 | dd, J = 7.8, 1.4 |
| 7 | 126.3 | 6.80 | dt, J = 7.8, 1.6 |
| 8 | 127.7 | 6.95 | dd, J = 7.2, 1.4 |
| 9 | - | 7.28 | dd, J = 7.8, 1.6 |
| 3a | 127.9 | - | - |
| 5a | 130.0 | - | - |
| 9a | 135.7 | - | - |
Data adapted from reported values for the parent structure and its simple derivatives. semanticscholar.org
While less common than solution-state NMR, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms by detecting subtle differences in chemical shifts and relaxation times caused by variations in molecular packing and intermolecular interactions. Furthermore, ssNMR can provide insight into the structure of supramolecular assemblies and analyze hydrogen bonding networks in the solid state, complementing data obtained from X-ray crystallography.
X-ray Crystallography for Absolute Configuration Determination and Molecular Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. researchgate.netnih.gov This technique is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. acs.org
For chiral derivatives of this compound, X-ray crystallography has been used to assign the absolute configuration as (S) or (R) for specific enantiomers produced through asymmetric synthesis. acs.org The analysis also reveals the conformation of the tricyclic system in the crystal lattice; for instance, the central dihydropyrazine (B8608421) ring has been observed to adopt a conformation between a screw-boat and a half-chair form. researchgate.net Additionally, crystallographic data elucidates the molecular packing in the unit cell, identifying intermolecular interactions such as hydrogen bonds and π–π stacking that govern the crystal's structure. nih.govresearchgate.net
Table 3: Example Crystallographic Data for Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives
| Parameter | Value (Compound A) | Value (Compound B) |
|---|---|---|
| Formula | C₁₅H₉N₃O₂S | C₃₆H₃₁N₅O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 12.2009(17) | 7.8563(8) |
| b (Å) | 8.3544(9) | 9.2517(10) |
| c (Å) | 13.9179(17) | 21.803(2) |
| β (º) | 104.980(5) | 98.136(2) |
| V (ų) | 1370.4(3) | 1547.1(3) |
Data sourced from references nih.gov and mdpi.com for related derivative structures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are highly effective for identifying functional groups and probing intermolecular interactions like hydrogen bonding. nih.gov
Chiroptical Spectroscopy (CD, ORD, VCD) for Stereochemical Characterization of Chiral this compound Enantiomers
For chiral derivatives of this compound, chiroptical spectroscopy is essential for characterizing their stereochemical properties in solution. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and its mirror image will produce an opposite spectrum. It is highly sensitive to the three-dimensional structure and is used to confirm the identity of an enantiomer and determine its enantiomeric purity.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD for stereochemical assignment.
Vibrational Circular Dichroism (VCD) is the infrared analog of CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. VCD provides detailed stereochemical information about the conformation of a molecule in solution. For chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines, VCD could be used to study the conformation of the flexible dihydropyrazine ring and the orientation of substituents.
Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
The photophysical characteristics of the pyrrolo[1,2-a]quinoxaline scaffold, the core chromophore of this compound, have been the subject of detailed spectroscopic investigation. nih.gov These studies utilize UV-Vis absorption and fluorescence spectroscopy to probe the electronic transitions and environmental sensitivity of the molecule, providing insights into its potential as a functional fluorophore. nih.govmdpi.com
The electronic absorption spectrum of the parent pyrrolo[1,2-a]quinoxaline (referred to as QHH) in solution typically displays a broad absorption peak with a maximum (λmax) around 340 nm. nih.gov This absorption is largely insensitive to the polarity of the solvent, indicating that the ground state of the molecule is not significantly affected by the surrounding medium. nih.gov Time-dependent density functional theory (TDDFT) studies suggest that the principal electronic transition responsible for this absorption is the S0→S1 transition, which corresponds to an excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov
In contrast to its absorption profile, the fluorescence emission of the pyrrolo[1,2-a]quinoxaline core is responsive to the environment. nih.gov For instance, the emission maximum (λem) of QHH undergoes a bathochromic (red) shift as solvent polarity increases, moving from 398 nm in toluene (B28343) to 407 nm in methanol (B129727). nih.gov This phenomenon demonstrates a clear effect of polarity on the excited state of the molecule, suggesting an increase in the dipole moment upon excitation. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, consequently increases with solvent polarity. nih.gov
The introduction of substituents onto the core structure can significantly modulate these photophysical properties. mdpi.com Appending aromatic or heteroaromatic rings, such as phenyl or thiophene (B33073) groups, can alter the HOMO and LUMO energy levels, thereby influencing the emission wavelength, photoluminescence quantum yield (PLQY), and the rates of radiative and non-radiative decay. nih.gov For example, in related dipyrrolo[1,2-a:2′,1′-c]quinoxaline systems, the addition of phenyl groups can induce a bathochromic shift in the fluorescence peak of approximately 30 nm. mdpi.com This principle allows for the fine-tuning of the compound's optical properties for specific applications. mdpi.com
Furthermore, certain substituted derivatives of the pyrrolo[1,2-a]quinoxaline system have been observed to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state compared to in solution. nih.gov This property is valuable for applications in materials science and bioimaging. nih.gov Computational studies have revealed that in the fluorescent S1 state, there is a complete charge delocalization across the rigid, unsubstituted core. nih.gov However, in substituted, non-rigid analogues, the electronic charge distribution in the excited state is altered, which can influence pathways such as intersystem crossing (ISC) to triplet states. nih.gov
The inherent fluorescence of this heterocyclic system is a recognized characteristic of related scaffolds as well; for example, indolo[1,2-a]quinoxaline compounds are known to display fluorescence emission in the range of 501–533 nm. researchgate.net
Table 1: Photophysical Data for the Parent Pyrrolo[1,2-a]quinoxaline (QHH) Core in Various Solvents nih.gov
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |
| Toluene | ~340 | 398 | 58 |
| Methanol (MeOH) | ~340 | 407 | 67 |
Theoretical and Computational Chemistry Studies of 4,5 Dihydropyrrolo 1,2 a Quinoxaline
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of the 4,5-dihydropyrrolo[1,2-a]quinoxaline system. These studies reveal that the bond lengths in certain derivatives are consistent with significant electron delocalization within the outer rings of the fused system, while the central dihydropyrrole ring features a more localized double bond. researchgate.netresearchgate.net
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the reactivity of the molecule. The energy and distribution of these orbitals provide insights into the molecule's behavior as an electron donor or acceptor. For instance, calculations on related pyrrolo[1,2-a]quinoxaline (B1220188) structures show HOMO energy levels ranging from -4.94 eV to -5.32 eV and LUMO energy levels around -1.0 eV. rsc.org The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MESP) maps are also generated through these calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.org These maps, along with other reactivity descriptors, help to understand the molecule's stability arising from intramolecular electron transfer through hyperconjugation. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Pyrrolo[1,2-a]quinoxaline-related Structures
| Compound | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| Structure 8 | -5.32 | -0.99 |
| Structure 10 | -4.94 | -1.02 |
Data derived from computational studies on related scaffolds. rsc.org
Conformational Analysis and Energy Landscapes of this compound Isomers
The non-aromatic central ring of this compound allows for conformational flexibility, which is critical for its interaction with biological targets. Computational conformational analysis is used to identify the most stable three-dimensional arrangements of the molecule and its derivatives.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) using Computational Methods
While extensive specific computational spectroscopic studies on the parent this compound are not widely published, the methodology for such predictions is well-established. acs.org Computational methods, primarily DFT, are routinely used to predict a range of spectroscopic properties with high accuracy.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for structure verification and for assigning signals in experimentally obtained spectra.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in UV-Vis spectra. These calculations help to understand the electronic transitions occurring within the molecule.
IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.
Molecular Dynamics Simulations for Solvation Effects and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations provide detailed information on how this compound derivatives behave in a biological environment.
MD simulations are used to assess the stability of a ligand-protein complex, revealing how the ligand's conformation adapts within the binding site and how it interacts with surrounding water molecules (solvation effects). nih.govresearchgate.net For derivatives of this scaffold, simulations have been crucial in understanding key ligand-target interactions. For example, in the case of Sirt6 activators, MD simulations can validate the stability of interactions, such as π–cation interactions, between a protonated nitrogen atom on a ligand's side chain and aromatic residues like Tryptophan (Trp) in the protein's binding pocket. nih.govrsc.org These simulations provide an atomic-level view of the binding event, complementing the static picture offered by molecular docking.
In Silico Screening, Docking, and Virtual Ligand Design Based on the this compound Scaffold
The this compound scaffold has been extensively explored through in silico techniques to discover and design new therapeutic agents. Molecular docking is the most common method, used to predict the preferred binding mode and affinity of a ligand to a biological target.
Virtual screening of compound libraries containing this scaffold has identified potential inhibitors and modulators for a wide range of protein targets. aging-us.comnih.gov Docking studies have been instrumental in guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov
Key findings from docking studies include:
Sirtuin 6 (Sirt6) Activators: Derivatives bind to a hydrophobic pocket formed by residues F64, I61, P62, F82, F86, and M136. A crucial π–cation interaction between a side-chain nitrogen and the Trp188 residue was identified, leading to the design of more potent activators. nih.govnih.govrsc.org
SARS-CoV-2 Main Protease (Mpro) Inhibitors: The scaffold has been identified as a potential inhibitor of the viral protease through in silico screening and docking analyses. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Computational docking has been used to guide the synthesis and rational design of novel PTP1B inhibitors for applications in diabetes and obesity. uah.esuah.es
Other Targets: The scaffold has also been investigated computationally for activity against acetylcholinesterase (AChE) and the CtpF transporter. mdpi.comresearchgate.net
Table 2: Summary of Molecular Docking Studies on this compound Derivatives
| Biological Target | Key Findings/Interactions | Reference(s) |
|---|---|---|
| Sirtuin 6 (Sirt6) | Binding in a hydrophobic pocket; π–cation interaction with Trp188. | nih.govnih.govrsc.org |
| SARS-CoV-2 Mpro | Identified as a potential inhibitor scaffold. | nih.gov |
| PTP1B | Guided the design of selective inhibitors. | uah.esuah.es |
| Sirtuins (Sirt2, 3, 5) | Used in virtual screening to identify isoform-specific inhibitors. | aging-us.comnih.gov |
| Acetylcholinesterase (AChE) | Evaluated as potential inhibitors for Alzheimer's disease. | mdpi.com |
Reaction Mechanism Elucidation using Computational Methods for this compound Synthesis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines, often achieved via a Pictet-Spengler-type reaction, computational methods can be used to map out the entire reaction pathway. researchgate.netresearchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile of the reaction. This allows for the identification of the rate-determining step and provides a deeper understanding of how catalysts, such as chiral phosphoramidates or helically chiral anions, facilitate the reaction and control its stereoselectivity. researchgate.netacs.orgacs.org Quantum chemical calculations performed in the context of an enantioselective Pictet–Spengler-type reaction have helped to rationalize the high yields and enantioselectivities observed experimentally. acs.orgacs.org These theoretical investigations are crucial for optimizing reaction conditions and for the rational design of new, more efficient synthetic routes.
Biological Activity and Mechanistic Investigations of 4,5 Dihydropyrrolo 1,2 a Quinoxaline Derivatives Pre Clinical Focus
In Vitro Biological Screening Platforms for 4,5-Dihydropyrrolo[1,2-a]quinoxaline
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects across a broad spectrum of human cancer cell lines. Standard in vitro methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly employed to quantify the impact of these compounds on cell viability and growth.
Research has shown that certain substituted 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibit remarkable inhibitory activity against various cancer cell lines. For instance, specific derivatives have been identified with potent activity against lung (A549), prostate (DU145), cervical (HeLa), liver (HepG2), breast (MCF-7), and melanoma (B16-F10) cancer cells. nih.govijlpr.com Furthermore, the fully aromatic parent scaffold, pyrrolo[1,2-a]quinoxaline (B1220188), has also shown promising cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937. researchgate.net
| Compound Series | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | A549 (Lung) | Remarkable Inhibition | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | DU145 (Prostate) | Remarkable Inhibition | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | HeLa (Cervical) | Remarkable Inhibition | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | HepG2 (Liver) | Remarkable Inhibition | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | MCF-7 (Breast) | Remarkable Inhibition | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | HL60, K562, U937 (Leukemia) | Interesting Cytotoxic Potential | researchgate.net |
The mechanism of action for many this compound derivatives involves direct interaction with specific enzymes and receptors. These interactions are critical to their biological effects and are often studied through enzyme inhibition assays and receptor binding studies.
One significant area of investigation is the inhibition of protein tyrosine phosphatases (PTPs). Certain 4,5-dihydropyrrolo[1,2-a]quinoxalines have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes and obesity. nih.gov These compounds demonstrated inhibitory activity with IC50 values in the micromolar to sub-micromolar range (0.25 to 1.90 μM). nih.gov The studies also assessed their selectivity against T-cell protein tyrosine phosphatase (TC-PTP), finding that the this compound series was slightly more active and selective for PTP1B. nih.gov
In a different mechanistic approach, pyrrolo[1,2-a]quinoxaline-based derivatives have been developed as potent and selective activators of Sirtuin 6 (Sirt6), an NAD+-dependent deacylase involved in regulating cellular processes like DNA repair and gene expression. nih.govrsc.org Fluorometric activity kits are used to determine the activation folds on Sirt6 activity. nih.govrsc.org
| Compound Series | Molecular Target | Biological Effect | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 0.25 - 1.90 µM | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Sirtuin 6 (Sirt6) | Activation | ~4.6-fold activation at 100 µM | nih.govrsc.org |
| Pyrrolo[1,2-a]quinoxalines (General Scaffold) | Kinases (CK2, AKT) | Inhibition | Not Specified | researchgate.net |
The interaction of this compound derivatives with enzymes and receptors leads to the modulation of critical cellular signaling pathways. While specific reporter gene assay data for this compound class is not detailed in the reviewed literature, the identified molecular targets are known to be key nodes in signaling cascades.
For example, the inhibition of PTP1B by these compounds directly impacts insulin (B600854) and leptin signaling pathways, where PTP1B acts as a negative regulator. nih.gov By inhibiting PTP1B, these derivatives can enhance glucose uptake in cells, an effect that has been observed in C2C12 cell lines. nih.gov Similarly, the activation of Sirt6 influences pathways related to genome stability, energy metabolism, and inflammation through its role as a histone deacetylase. nih.govrsc.org The on-target effects of these Sirt6 activators have been validated using Sirt6-knockdown experiments. nih.gov Reporter gene assays are a standard tool to further elucidate such pathway modulations by measuring the transcriptional activity of downstream target genes.
The therapeutic potential of 4,5-dihydropyrrolo[1,2-a]quinoxalines extends to infectious diseases, with derivatives showing efficacy against bacteria, viruses, and fungi in vitro.
Antibacterial Activity : Several novel 4,5-dihydropyrrolo[1,2-a]quinoxalines have shown potent antimycobacterial activity. researchgate.net Specifically, compounds 3d and 3e demonstrated a minimum inhibitory concentration (MIC) of 6.25 µM against Mycobacterium tuberculosis H37Rv. nih.gov Activity has also been noted against Gram-positive bacteria, with some derivatives inhibiting Staphylococcus aureus at a concentration of 32 µg/ml. nih.gov
Antiviral Activity : In the context of viral diseases, a pyrrolo[1,2-a]quinoxaline derivative was found to significantly suppress SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.govrsc.org This highlights the potential of this scaffold in developing treatments for viral respiratory illnesses. rsc.org
Antifungal Activity : Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been evaluated for their ability to inhibit multidrug transporters in the pathogenic yeast Candida albicans. rsc.org Many of these compounds acted as dual inhibitors of the CaCdr1p and CaMdr1p efflux pumps. rsc.org Notably, two compounds, when combined with the antifungal drug fluconazole, displayed a strong synergistic effect, indicating their potential as chemosensitizing agents to overcome drug resistance. rsc.org
The immunomodulatory and anti-inflammatory properties of this scaffold have been demonstrated in cell-based assays. A series of novel Sirt6-activating pyrrolo[1,2-a]quinoxaline derivatives were shown to strongly repress the production of proinflammatory cytokines and chemokines induced by lipopolysaccharide (LPS) in cellular models. nih.govrsc.org This activity is directly linked to their ability to activate Sirt6, which plays a crucial role in regulating inflammatory responses. nih.gov
Exploration of Molecular Targets and Ligand-Target Interactions
Identifying the precise molecular targets and understanding the interactions at an atomic level are crucial for rational drug design. For the this compound scaffold, several key targets have been elucidated through a combination of biological assays and computational modeling.
Computational docking studies have provided insights into the putative binding modes of these compounds. For the PTP1B inhibitors, modeling suggests that they bind to an allosteric site known as the α3/α6/α7 tunnel, rather than the catalytic site, which may account for their selectivity. nih.gov In the case of the Sirt6 activators, docking studies indicate that the protonated nitrogen on the compound's side chain forms crucial π-cation interactions with the Trp188 residue of the enzyme, stabilizing the compound within an extended binding pocket. nih.govrsc.org These molecular-level insights are invaluable for the future optimization of these derivatives to enhance potency and selectivity.
Target Identification and Validation Methodologies (e.g., proteomic profiling, chemical genetics)
Identifying the molecular targets of novel bioactive compounds is a critical step in drug discovery. For derivatives of this compound, a combination of computational and experimental approaches has been employed to identify and validate their biological targets.
One of the key targets identified for this class of compounds is Sirtuin 6 (Sirt6), a NAD+-dependent protein deacylase implicated in metabolism, stress responses, and aging-related diseases. unisi.itherts.ac.uk The on-target effects of these Sirt6 activators have been validated using chemical genetics, specifically through Sirt6-knockdown experiments. In these studies, the biological effects of the compounds were significantly diminished in cells where Sirt6 expression was silenced, confirming that the observed activities are mediated through this specific protein. herts.ac.ukresearchgate.net
While direct proteomic profiling studies specifically for this compound derivatives are not extensively reported in the available literature, broader chemical proteomics approaches are commonly used for target deconvolution of small molecules. researchgate.netnih.gov These methods, such as activity-based protein profiling (ABPP), utilize chemical probes to covalently label and identify protein targets from complex biological samples. mdpi.comrsc.org Such techniques could be applied to further elucidate the full target landscape of this promising class of compounds. For instance, proteomic analysis of Entamoeba histolytica treated with quinoxaline (B1680401) derivatives revealed deregulation of proteins involved in the cytoskeleton, intracellular traffic, and redox homeostasis, demonstrating the power of proteomics in understanding compound mechanisms. nih.gov
Another identified target for the broader class of pyrrolo[1,2-a]quinoxalines is Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for diabetes, obesity, and cancer. researchgate.netnih.gov Inhibition of PTP1B by these compounds was confirmed through enzymatic assays. nih.gov
The table below summarizes the identified targets and the methodologies used for their validation.
| Target Protein | Validation Methodology | Compound Class | Reference |
| Sirtuin 6 (Sirt6) | Sirt6-knockdown experiments | Pyrrolo[1,2-a]quinoxaline-based derivatives | herts.ac.ukresearchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzymatic inhibition assays | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | nih.gov |
Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC, MST)
Understanding the direct physical interaction between a small molecule and its protein target is fundamental to mechanism-of-action studies. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are powerful tools for characterizing these interactions by providing data on binding affinity, kinetics, and thermodynamics.
While specific SPR, ITC, or MST data for the interaction of this compound derivatives with their targets are not detailed in the currently available literature, biochemical assays have demonstrated direct, substrate-independent binding of pyrrolo[1,2-a]quinoxaline derivatives to the catalytic core of Sirt6. unisi.it These assays confirm a direct physical interaction, which is a prerequisite for more detailed biophysical characterization.
SPR is a label-free technique that can measure the real-time association and dissociation of molecules, allowing for the determination of kinetic parameters (k_on and k_off) and the dissociation constant (K_D). bioradiations.comspringernature.com ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (K_D) and stoichiometry (n). nih.gov MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding, allowing for the determination of the K_D in solution. ru.nl
The application of these techniques would provide invaluable quantitative data on the interaction between this compound derivatives and their targets like Sirt6 and PTP1B, further solidifying the understanding of their molecular mechanism of action.
Structural Biology of this compound-Protein Complexes (e.g., X-ray crystallography, Cryo-EM)
Visualizing the interaction between a compound and its protein target at an atomic level provides crucial insights for structure-based drug design and optimization. X-ray crystallography and Cryo-electron microscopy (Cryo-EM) are the primary techniques used to determine the three-dimensional structures of protein-ligand complexes.
A significant breakthrough in understanding the interaction of this scaffold with its target was the determination of the crystal structure of Sirt6 in complex with a pyrrolo[1,2-a]quinoxaline-based activator, UBCS039. unisi.it This structural study revealed that the compound binds to a Sirt6-specific acyl channel pocket, providing a structural basis for its activation mechanism. unisi.it Molecular docking studies with other derivatives, based on this crystal structure, have further elucidated the key interactions. For instance, docking studies of compound 38 (a pyrrolo[1,2-a]quinoxaline derivative) with Sirt6 indicated that a protonated nitrogen on the side chain forms π-cation interactions with Trp188, stabilizing the compound in an extended binding pocket. herts.ac.ukresearchgate.net
The table below details the structural information available for a pyrrolo[1,2-a]quinoxaline derivative in complex with its target.
| Compound | Target Protein | PDB ID | Resolution (Å) | Key Interactions | Reference |
| UBCS039 | Sirtuin 6 (Sirt6) | 5MF6 | Not specified in abstract | Binds to a Sirt6-specific acyl channel pocket | unisi.itherts.ac.uk |
These structural insights are invaluable for the rational design of new, more potent, and selective this compound derivatives.
In Vivo Efficacy Studies in Animal Models (Disease-Specific Pre-Clinical Investigations)
The therapeutic potential of this compound derivatives has been explored in various animal models of human diseases, including neurodegenerative conditions, cancer, and inflammatory disorders.
Neuropharmacological Activities in Rodent Models (e.g., for neurodegenerative conditions)
The therapeutic potential of quinoxaline-based compounds has been investigated in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). While specific in vivo efficacy studies focusing on this compound derivatives are limited, related quinoxaline compounds have shown promise in preclinical models.
In the field of Alzheimer's disease, radio-labeled quinoxaline derivatives have been evaluated as imaging agents for β-amyloid (Aβ) plaques. In a study using an APP (amyloid precursor protein) transgenic mouse model of AD, a [¹⁸F]-labeled 2-phenylquinoxaline (B188063) derivative, [¹⁸F]PQ-6, was shown to label Aβ plaques in vivo. worldpreclinicalcongress.com Biodistribution experiments in normal mice demonstrated that these derivatives have good brain uptake and subsequent washout, which are desirable properties for brain imaging agents. worldpreclinicalcongress.com Another study with an iodinated quinoxaline derivative, [¹²⁵I]5, also showed specific labeling of β-amyloid plaques in brain tissue from an APP/PS1 mouse model. frontiersin.org These studies highlight the potential of the quinoxaline scaffold to cross the blood-brain barrier and interact with targets relevant to neurodegeneration.
For Parkinson's disease, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is commonly used to study neuroprotective effects. nih.govnih.gov While direct studies with this compound derivatives in this model were not found, the known neuroprotective potential of Sirt6 activation suggests that Sirt6-activating derivatives from this chemical class could be beneficial. herts.ac.uk
Anticancer Activity in Xenograft and Syngeneic Animal Models
The anticancer properties of this compound derivatives have been demonstrated in various cancer cell lines, and preliminary in vivo studies with related compounds suggest their potential as anticancer agents. unisi.itnih.gov
A Sirt6 allosteric activator with a related scaffold, MDL-800, has been shown to suppress human hepatocellular carcinoma (HCC) tumor growth in mouse xenograft models. herts.ac.uk This effect was attributed to Sirt6-mediated cell cycle arrest. herts.ac.uk Another study reported that a pyrroloquinoxaline derivative displayed significant in vivo efficacy in a mouse xenograft model of breast cancer. nih.gov These findings provide a strong rationale for the in vivo evaluation of this compound derivatives that have shown potent Sirt6 activation or cytotoxic effects in vitro.
The table below summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, which forms the basis for their potential in vivo investigation.
| Compound ID | Cancer Cell Line | Activity | Reference |
| 3d, 3g | A549, DU145, HeLa, HepG2, MCF-7 | Remarkable inhibition | nih.gov |
| 5d, 5e, 5i | B16-F10 | Remarkable inhibition | nih.gov |
| 36 | Not specified | Significantly inhibited colony formation | herts.ac.ukresearchgate.net |
Further studies in xenograft models, such as those using MDA-MB-231 breast cancer cells, and in syngeneic models like the B16-F10 melanoma model, would be crucial to establish the in vivo anticancer efficacy of this class of compounds. unisi.itmeliordiscovery.com
Anti-Inflammatory Effects in Murine Models of Inflammation and Autoimmune Disorders
Several this compound derivatives have demonstrated potent anti-inflammatory effects in cellular models, primarily through the activation of Sirt6, which is known to suppress inflammatory pathways. herts.ac.ukresearchgate.net
Specifically, novel pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, such as compounds 35, 36, 38, 46, 47, and 50 , have been shown to strongly repress the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS) in cell culture. herts.ac.ukresearchgate.net This provides a strong indication of their potential anti-inflammatory activity in vivo.
While direct in vivo studies of these specific compounds in murine models of inflammation and autoimmune disorders are yet to be extensively reported, the collagen-induced arthritis (CIA) mouse model and the experimental autoimmune encephalomyelitis (EAE) mouse model are standard preclinical models for rheumatoid arthritis and multiple sclerosis, respectively, where these compounds could be evaluated. nih.govnih.gov The demonstrated ability to suppress key inflammatory mediators suggests that this compound derivatives could be effective in these models.
The table below lists some of the derivatives with demonstrated in vitro anti-inflammatory activity.
| Compound ID | In Vitro Model | Effect | Reference |
| 35, 36, 38, 46, 47, 50 | LPS-induced inflammation in BV2 microglial cells | Strong repression of proinflammatory cytokine/chemokine production | herts.ac.ukresearchgate.net |
Future preclinical development of this compound class will likely involve testing these promising candidates in established murine models of inflammatory and autoimmune diseases to validate their therapeutic potential.
In Vivo Antimicrobial Activity in Infection Models
While extensive in vitro data highlights the antimicrobial potential of this compound derivatives, detailed studies in in vivo infection models are less prevalent in the current literature. The primary focus of preclinical assessment has been on determining the minimum inhibitory concentration (MIC) against various pathogens in laboratory settings.
Notably, certain 4-substituted 4,5-dihydropyrrolo[1,2-a]quinoxalines have demonstrated potent activity against Mycobacterium tuberculosis. For instance, compounds designated as 3d and 3e in one study exhibited a significant MIC value of 6.25 µM against the H37Rv strain of Mycobacterium tuberculosis. nih.govbohrium.comresearchgate.net This level of activity underscores the potential of this chemical scaffold for developing new antitubercular agents. nih.gov
In addition to antimycobacterial effects, derivatives of this class have shown activity against other bacteria. Several 5′H-spiro[indoline-3,4′-pyrrolo[1,2-a]quinoxalin]-2-one derivatives, which share the core structure, were found to inhibit the growth of Staphylococcus aureus with an MIC value of 32 µg/ml. nih.govbohrium.comresearchgate.net
The table below summarizes the reported in vitro antimicrobial activities.
| Compound Class | Target Organism | Reported Activity (MIC) |
| 4-Substituted 4,5-dihydropyrrolo[1,2-a]quinoxalines | Mycobacterium tuberculosis H37Rv | 6.25 µM |
| 5′H-spiro[indoline-3,4′-pyrrolo[1,2-a]quinoxalin]-2-ones | Staphylococcus aureus | 32 µg/ml |
This table presents in vitro data; specific in vivo infection model results were not detailed in the surveyed literature.
Cardioprotective and Metabolic Effects in Animal Models
Research into this compound derivatives has revealed promising metabolic activities, particularly in the context of diabetes and obesity. nih.gov These compounds have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for metabolic diseases. nih.gov
A study investigating a series of these derivatives found that they exhibited notable inhibitory activity against PTP1B, with IC₅₀ values ranging from 0.25 to 1.90 µM. nih.gov Importantly, these compounds were found to be non-toxic in HepG2 cells. nih.gov The inhibitory action against PTP1B suggests a potential mechanism for improving insulin sensitivity. Further supporting this, compounds from the series were shown to act as insulin mimetics by enhancing glucose uptake in C2C12 cells. nih.gov Computational docking studies suggest that these molecules likely bind to the α3/α6/α7 allosteric tunnel of the PTP1B enzyme. nih.gov
The table below details the PTP1B inhibitory activity of selected 4,5-dihydropyrrolo[1,2-a]quinoxalines. nih.gov
| Compound Series | Activity | IC₅₀ Range (µM) | Selectivity Note |
| 4,5-dihydropyrrolo[1,2-a]quinoxalines | PTP1B Inhibition | 0.25 - 1.90 | Slightly more active and selective against TC-TPT |
| Pyrrolo[1,2-a]quinoxal-5-inium salts | PTP1B Inhibition | 0.25 - 1.90 | Not specified |
Data sourced from a study on PTP1B inhibition. nih.gov Information regarding specific cardioprotective effects in animal models was not available in the reviewed sources.
Investigations into Cellular Mechanisms of Action for this compound
The anticancer properties of 4,5-dihydropyrrolo[1,2-a]quinoxalines are a subject of significant research, with studies focusing on their ability to modulate fundamental cellular processes. bohrium.comunisi.it
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Derivatives of the this compound scaffold have been shown to exert their antiproliferative effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. unisi.it For example, certain analogues have been observed to induce apoptosis through the cleavage of poly (ADP-ribose) polymerase (PARP). unisi.it
The mechanism of cell cycle arrest has also been investigated. Related quinoxaline compounds can induce cell cycle arrest at the G1 transition or the G2/M phase. nih.govrsc.org One specific pyrrolo[1,2-a]quinoxaline derivative, known as MDL-800, functions as a Sirt6 activator. nih.gov By promoting the deacetylation of histones H3K9 and H3K56, it inhibits the proliferation of human hepatocellular carcinoma (HCC) cells through Sirt6-mediated cell cycle arrest. nih.gov Analysis using flow cytometry has been employed to determine the specific phase of the cell cycle where arrest occurs. unisi.itrsc.org
Autophagy Modulation by this compound
Currently, there is limited specific information available in the scientific literature detailing the direct modulation of autophagy pathways by this compound derivatives.
Oxidative Stress Response and Antioxidant Activity
The quinoxaline core is associated with antioxidant properties. rsc.org Studies on structurally related pyrrolo[2,3-b]quinoxaline derivatives have provided insight into this potential. The antioxidant capacity of these compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.orgrsc.org
One derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate , demonstrated significant potential as a radical scavenger. rsc.org Computational studies further indicated that this compound exhibits potent hydroxyl radical (HO˙) scavenging activity, with a rate constant comparable to reference antioxidants like Trolox and melatonin (B1676174) in nonpolar environments. rsc.org This suggests that derivatives of the broader pyrrolo-quinoxaline family could play a role in mitigating oxidative stress within physiological lipid environments. rsc.org
Modulation of Gene Expression and Epigenetic Mechanisms
The ability of this compound derivatives to influence gene expression is linked to their interaction with key cellular enzymes that regulate chromatin structure. As mentioned previously, the derivative MDL-800 is an allosteric activator of Sirt6. nih.gov
Sirt6 is a NAD+-dependent histone deacetylase that plays a crucial role in modulating gene expression, DNA repair, and maintaining telomeric integrity. nih.gov By activating Sirt6, MDL-800 enhances the deacetylation of specific lysine (B10760008) residues on histone H3, namely H3K9ac and H3K56ac. nih.gov This histone modification is a fundamental epigenetic mechanism that alters chromatin accessibility and, consequently, regulates the transcription of genes involved in cell proliferation and survival. nih.gov This targeted epigenetic modulation represents a key aspect of the compound's mechanism of action. nih.gov
Pre-Clinical Evaluation of Selectivity and Off-Target Effects (Mechanistic Perspective)
The pre-clinical assessment of selectivity is a critical step in the development of therapeutic candidates, as it provides an early indication of a compound's potential for on-target efficacy versus off-target liabilities. For derivatives of this compound, mechanistic investigations into their selectivity and off-target effects have been explored across various biological targets, including sirtuins, protein phosphatases, and protein kinases. These studies are fundamental to understanding the molecular interactions that govern the therapeutic window of this class of compounds.
Selectivity for Sirtuin 6 Activators
A notable area of investigation for pyrrolo[1,2-a]quinoxaline derivatives has been their activity as selective activators of Sirtuin 6 (Sirt6), a NAD⁺-dependent deacetylase involved in cellular processes like DNA repair and metabolism. nih.gov The selectivity of these activators is paramount, given the existence of seven mammalian sirtuins (Sirt1-7) with distinct biological roles.
One study highlighted a pyrrolo[1,2-a]quinoxaline-based Sirt6 allosteric activator, MDL-800, which was found to exhibit greater than 10-fold selectivity over a panel of related enzymes, including Sirt1-5, Sirt7, and histone deacetylases (HDACs) 1–11. nih.gov This level of selectivity is crucial, as off-target activation of other sirtuins could lead to unintended biological consequences. For instance, a lead compound in another study, UBCS039, which is structurally related to the this compound series, was noted for not having discernible effects on the basal deacetylase activities of Sirt1, Sirt2, and Sirt3.
To mechanistically confirm that the observed biological effects were a direct result of Sirt6 activation, Sirt6-knockdown experiments have been employed. nih.gov These studies have successfully validated the on-target effects of this class of Sirt6 activators, demonstrating that the cellular outcomes are dependent on the presence and activity of Sirt6. nih.gov
Selectivity of Protein Tyrosine Phosphatase 1B Inhibitors
Derivatives of this compound have also been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity. nih.gov A key challenge in developing PTP1B inhibitors is achieving selectivity against other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TC-PTP), as inhibition of TC-PTP can lead to undesirable effects.
In a study focused on this scaffold, 4,5-dihydropyrrolo[1,2-a]quinoxalines were assayed for their inhibitory activity against both PTP1B and TC-PTP. nih.gov The findings revealed that compounds from this series were not only active against PTP1B but also demonstrated a degree of selectivity over TC-PTP. nih.gov Certain analogues bearing chlorine atoms at the C7 and/or C8 positions maintained their potency for PTP1B while exhibiting good selectivity, with some reaching a selectivity index greater than 40. nih.gov This indicates a promising avenue for developing selective PTP1B inhibitors based on the this compound core.
| Compound Series | Target Enzyme | Counter-Screen Enzyme | Selectivity Finding |
|---|---|---|---|
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Protein Tyrosine Phosphatase 1B (PTP1B) | T-cell Protein Tyrosine Phosphatase (TC-PTP) | Found to be slightly more active and selective for PTP1B. nih.gov |
| C7/C8 Chlorinated Pyrrolo[1,2-a]quinoxalines | Protein Tyrosine Phosphatase 1B (PTP1B) | T-cell Protein Tyrosine Phosphatase (TC-PTP) | Showed good selectivity with a selectivity index of >40. nih.gov |
Kinase Selectivity and Off-Target Interactions
The pyrrolo[1,2-a]quinoxaline scaffold has also been explored for the development of protein kinase inhibitors, particularly targeting Akt (also known as Protein Kinase B). A significant hurdle in the development of Akt inhibitors has been achieving selectivity, not only among the three Akt isoforms (Akt1, Akt2, and Akt3) but also against other kinases within the AGC family, due to high sequence homology in the ATP-binding site.
While extensive kinase selectivity data for this compound-based Akt inhibitors is not widely published, research on the closely related pyrrolo[3,2-b]quinoxaline scaffold provides valuable insights into potential selectivity and off-target profiles. In one study, derivatives of this related scaffold were screened against a large panel of 453 human kinases. nih.gov This broad screening is instrumental in identifying both the intended targets and unintended off-target interactions.
The results of such a kinase panel screen for a pyrrolo[3,2-b]quinoxaline derivative are summarized below, illustrating the compound's interactions across the kinome at a concentration of 1 µM.
| Kinase Target | Percent of Control at 1 µM | Classification |
|---|---|---|
| LYN | 0.5% | Major Interactor / Off-Target |
| YES1 | 1.9% | Major Interactor / Off-Target |
| BTK | 3.3% | Major Interactor / Off-Target |
| CSK | 0.65% | Major Interactor / Off-Target |
| EphA3 | Not specified | Intended Target Family |
| EphB4 | Not specified | Intended Target Family |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,5 Dihydropyrrolo 1,2 a Quinoxaline Analogues
Rational Design and Combinatorial Synthesis of 4,5-Dihydropyrrolo[1,2-a]quinoxaline Libraries
The exploration of the chemical space around the this compound scaffold has been largely driven by rational design principles and the synthesis of focused libraries of compounds. A primary synthetic strategy for generating these libraries is the Pictet-Spengler-type condensation reaction. researchgate.net This versatile method involves the reaction of 1-(2-aminophenyl)pyrroles with a diverse range of aldehydes or ketones, allowing for the introduction of various substituents at the 4-position of the resulting tricyclic system. researchgate.net
Key features of the rational design and synthesis of these libraries include:
Versatility of Inputs: A wide array of both aromatic and aliphatic aldehydes can be utilized, leading to structurally diverse derivatives. This allows for systematic exploration of how different substituents at the 4-position impact biological activity. researchgate.net
Catalytic Systems: Efficient synthesis has been achieved using various catalysts, from simple acid catalysis to more complex chiral phosphoramidates for asymmetric synthesis, enabling the production of specific enantiomers. researchgate.net
Multi-component Reactions: Facile and efficient strategies have been developed using multi-component reactions. For instance, treating 2-(1H-pyrrol-1-yl)anilines with electrophiles like isatin (B1672199) or imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) in the presence of a reusable solid acid catalyst has proven effective for generating libraries of both 4,5-dihydropyrrolo[1,2-a]quinoxalines and related spiro-derivatives. nih.govbohrium.com
These synthetic approaches facilitate the creation of libraries where specific regions of the molecule are systematically modified. By varying the substituents on the aniline (B41778) precursor, the pyrrole (B145914) ring, and the aldehyde, chemists can fine-tune the steric, electronic, and lipophilic properties of the final compounds to build robust structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of compounds and their biological activities. While 3D-QSAR studies have been conducted on the broader class of quinoxaline (B1680401) derivatives for applications such as antifungal agents, dedicated and publicly available QSAR models focusing specifically on the this compound scaffold are not extensively reported in the scientific literature. mdpi.com
The development of a robust QSAR model for this class of compounds would require a large, congeneric dataset with well-defined biological activity data. Such a model could quantify the impact of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) on efficacy and selectivity, thereby guiding the design of future analogues with improved potency and refined biological profiles. The absence of such specific studies represents a gap in the current research landscape for this particular heterocyclic system.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound
Pharmacophore modeling is a powerful ligand-based drug design tool that defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This approach is particularly useful when the 3D structure of the biological target is unknown.
While the literature on 4,5-dihydropyrrolo[1,2-a]quinoxalines mentions "pharmacophore-based structural optimization" in the context of developing anticonvulsants, detailed studies describing the generation and validation of a specific pharmacophore model for this scaffold are limited. researchgate.net Instead, many computational efforts have employed receptor-based approaches, such as molecular docking, where the crystal structure of the target protein is known. For example, docking studies have been used to understand the binding mode of this compound derivatives as allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), providing insights into their putative binding interactions within an allosteric tunnel. nih.gov Similarly, docking was used to investigate the binding of Sirt6 activators based on a related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. nih.gov These receptor-based studies provide valuable structural insights but differ from the ligand-based approach of pharmacophore modeling.
Influence of Substituent Effects on Biological Potency and Mechanistic Profile
The biological activity of this compound analogues is highly dependent on the nature and position of various substituents on the tricyclic core. Several studies have elucidated key SAR trends for different therapeutic targets.
Antitubercular Activity: In a study evaluating derivatives against Mycobacterium tuberculosis H37Rv, substitutions on the phenyl ring at the 4-position were found to be critical for activity. nih.gov Specifically, compounds bearing electron-withdrawing groups demonstrated potent activity.
| Compound | R1 (Position 7) | R2 (4-position substituent) | MIC (μM) against M. tuberculosis H37Rv |
| 3d | Cl | Imidazo[1,2-a]pyridin-3-yl | 6.25 |
| 3e | NO2 | Imidazo[1,2-a]pyridin-3-yl | 6.25 |
| Data sourced from Makane et al., Arch Pharm (Weinheim), 2020. nih.gov |
PTP1B Inhibitory Activity: As inhibitors of PTP1B, a target for diabetes and obesity, substitutions at the 4-position of the this compound scaffold significantly influenced potency. A series of analogues showed IC50 values in the sub-micromolar to low-micromolar range. The data suggests that aromatic substituents at this position are well-tolerated and contribute to inhibitory activity. nih.gov
| Compound | R (4-position substituent) | PTP1B Inhibition IC50 (μM) |
| 11a | Phenyl | 0.49 |
| 11c | 4-Fluorophenyl | 0.25 |
| 11e | 2-Thienyl | 1.90 |
| Data sourced from Alajarín et al., Bioorg Med Chem, 2021. nih.gov |
Anticancer Activity: The anticancer activity of these compounds has also been explored. Certain 4-substituted derivatives showed remarkable inhibition against a panel of human cancer cell lines. For instance, compound 3d , which was also active against tuberculosis, displayed significant inhibitory activity against the A549 (lung carcinoma) cell line. nih.gov Another derivative, 3g , with a nitro group on the quinoxaline ring and a 4-chlorophenyl substituent at the 4-position, was also a potent inhibitor of A549 cells. nih.gov
Correlation of Structural Modifications with Pre-Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters
The ultimate success of a drug candidate depends not only on its potency (a pharmacodynamic property) but also on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The study of how structural modifications affect these PK and PD parameters is a critical component of drug development.
For the this compound class, while some studies report promising in vivo pharmacodynamic effects, comprehensive structure-pharmacokinetic relationship (SPR) data is sparse in the available literature. For example, in the development of anticonvulsant agents, several derivatives showed promising in vivo activity with ED50 values in the range of 23-38 mg/kg, and computational studies suggested they possessed good druglikeness and pharmacokinetic profiles. researchgate.net However, specific preclinical PK data (e.g., oral bioavailability, plasma half-life, clearance) correlating structural changes with these parameters were not detailed.
Similarly, studies on PTP1B inhibitors demonstrated that compounds in this class act as insulin (B600854) mimetics by enhancing glucose uptake in C2C12 cells, a key pharmacodynamic readout. nih.gov This indicates that the compounds are cell-permeable and can engage their target in a cellular context. However, further studies are needed to establish a clear and predictive correlation between specific structural modifications (e.g., adding polar groups to improve solubility or lipophilic groups to enhance permeability) and their resulting PK/PD profiles in vivo.
Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization of 4,5 Dihydropyrrolo 1,2 a Quinoxaline
Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-Clinical Species
The ADME properties of 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives are critical determinants of their potential in vivo efficacy and are evaluated through a combination of in vitro and in vivo studies.
In Vitro Permeability and Transport Studies (e.g., Caco-2, MDCK assays)
Data on the in vitro permeability of the parent this compound are not extensively available in the public domain. However, the permeability of new chemical entities is a critical parameter assessed during drug discovery. Caco-2 cell monolayers are a widely used in vitro model to predict the oral absorption of drugs. These assays measure the apparent permeability coefficient (Papp) of a compound, providing insights into its potential for intestinal absorption.
Plasma Protein Binding Assays
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. For a quinoxaline (B1680401) urea (B33335) analog, which shares some structural similarities, high plasma protein binding of over 99% has been observed in both mice and rats. This high degree of binding suggests that only a small fraction of the compound is free in the circulation to exert its pharmacological effect.
Interactive Data Table: Plasma Protein Binding of a Quinoxaline Analog
| Species | Plasma Protein Binding (%) |
| Mouse | >99 |
| Rat | >99 |
Metabolic Stability in Hepatic Microsomes, Hepatocytes, and Lysosomes
The metabolic stability of a compound is a key factor influencing its half-life and clearance. In vitro assays using liver microsomes, hepatocytes, or S9 fractions are employed to assess this parameter. These systems contain the primary enzymes responsible for drug metabolism. For some compounds, metabolic stability is evaluated by incubating them with these liver preparations and measuring the percentage of the parent compound that is lost over time. This can then be used to calculate in vitro half-life (t1/2) and intrinsic clearance (CLint). While specific data for this compound is limited, studies on a related quinoxaline urea analog indicate that it is extensively metabolized. This suggests that compounds based on the quinoxaline scaffold can be susceptible to significant metabolic breakdown.
Excretion Pathways in Animal Models (e.g., mass balance studies)
Understanding the routes of elimination of a drug from the body is crucial. Studies involving a quinoxaline urea analog have shown that less than 1% of the administered dose is excreted as the unchanged parent compound in the urine and feces of mice and rats. This finding, coupled with the evidence of extensive metabolism, strongly suggests that metabolism is the primary route of elimination for this type of compound, with the resulting metabolites being the main components excreted.
Pharmacokinetic Profiling in Various Animal Models (e.g., Rodents, Non-Rodents)
Pharmacokinetic studies in animal models provide essential information on the in vivo behavior of a drug candidate, including its absorption, distribution, and elimination over time.
Bioavailability and Clearance Determinations
Oral bioavailability is a critical parameter for orally administered drugs. For the pyrrolo[1,2-a]quinoxaline-based derivative known as MDL-811, a high oral bioavailability of 92.96% has been reported in mice. nih.gov In contrast, a different quinoxaline urea analog exhibited low oral bioavailability of 3% in mice and 16% in rats. These contrasting data highlight that bioavailability can vary significantly between different derivatives within the broader quinoxaline class, likely due to differences in their physicochemical properties and susceptibility to first-pass metabolism.
The clearance of a drug from the body is another key pharmacokinetic parameter. For the aforementioned quinoxaline urea analog, the elimination half-life was determined to be 15.7 hours in mice and 9.7 hours in rats following intravenous administration.
Interactive Data Table: Pharmacokinetic Parameters of Quinoxaline Derivatives in Rodents
| Compound | Species | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) |
| MDL-811 | Mouse | 92.96 | Not Reported |
| Quinoxaline Urea Analog | Mouse | 3 | 15.7 (IV) |
| Quinoxaline Urea Analog | Rat | 16 | 9.7 (IV) |
Tissue Distribution Analysis and Blood-Brain Barrier Permeation Studies
An extensive search of scientific databases and literature reveals a notable absence of specific studies detailing the tissue distribution of this compound in preclinical models. Consequently, data regarding the concentration of this compound in various organs and tissues following administration is not currently available.
Similarly, there is no published research that has specifically investigated the ability of this compound to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.commdpi.com Understanding a compound's ability to permeate this barrier is critical for the development of drugs targeting the central nervous system. Without dedicated studies, the potential for this compound to act on CNS targets remains speculative.
Pharmacodynamic Biomarker Identification and Validation in Pre-Clinical Models
Pharmacodynamic biomarkers are essential tools in drug development to provide evidence of a drug's effect on its intended target. While the parent structure, pyrrolo[1,2-a]quinoxalines, has been investigated for various biological activities, specific pharmacodynamic biomarkers for this compound have not been identified or validated in preclinical models. researchgate.net Research has focused on the synthesis and initial activity screening, such as its effects on cancer cell lines, but has not progressed to the stage of identifying and validating specific biomarkers that would correlate with its biological activity in vivo. nih.govunisi.it
Pre-Clinical Drug-Drug Interaction Potential
The potential for a new chemical entity to interact with other drugs is a critical safety consideration. This is often assessed by examining its effects on metabolic enzymes and drug transporters.
Cytochrome P450 Inhibition and Induction Studies
Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast majority of drugs. biomolther.org Inhibition or induction of these enzymes can lead to significant drug-drug interactions. A thorough review of available literature indicates that no studies have been published on the inhibitory or inductive effects of this compound on any of the major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Table 1: Cytochrome P450 Interaction Data for this compound
| CYP Isoform | Inhibition (IC50) | Induction (EC50) |
| CYP1A2 | Data Not Available | Data Not Available |
| CYP2C9 | Data Not Available | Data Not Available |
| CYP2C19 | Data Not Available | Data Not Available |
| CYP2D6 | Data Not Available | Data Not Available |
| CYP3A4 | Data Not Available | Data Not Available |
Transporter Interaction Assays (e.g., P-glycoprotein, OATP)
Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a crucial role in the absorption, distribution, and excretion of many drugs. nih.govmdpi.com Interactions with these transporters can significantly alter a drug's pharmacokinetic profile. There are currently no publicly available data from in vitro or in vivo studies assessing whether this compound is a substrate or inhibitor of P-gp, OATPs, or other clinically relevant drug transporters.
Table 2: Transporter Interaction Data for this compound
| Transporter | Substrate Status | Inhibition (IC50) |
| P-glycoprotein (P-gp) | Data Not Available | Data Not Available |
| OATP1B1 | Data Not Available | Data Not Available |
| OATP1B3 | Data Not Available | Data Not Available |
Analytical Method Development for 4,5 Dihydropyrrolo 1,2 a Quinoxaline in Complex Matrices
Chromatographic Techniques for Purity Assessment, Quantification, and Impurity Profiling
Chromatography is the cornerstone for separating and quantifying 4,5-dihydropyrrolo[1,2-a]quinoxaline from its precursors, byproducts, and degradation products. The choice of technique depends on the analyte's physicochemical properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Validation (e.g., RP-HPLC, NP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) methods can be developed for its analysis.
Reversed-Phase HPLC (RP-HPLC) is typically the method of choice for purity determination and quantification due to its compatibility with aqueous-organic mobile phases and the availability of a wide range of stationary phases (e.g., C18, C8). A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either isocratic or gradient mode. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the quinoxaline (B1680401) ring system.
Normal-Phase HPLC (NP-HPLC) , often on a silica (B1680970) or cyano-bonded column, can be employed for separating isomers or when the compound has poor retention in reversed-phase systems. Chiral HPLC, a subset of NP-HPLC, is particularly critical for the enantioselective analysis of chiral this compound derivatives. acs.org Studies on the enantioselective synthesis of these scaffolds report the use of chiral stationary phases to determine enantiomeric excess (ee). acs.orgacs.org
Method validation for either HPLC approach would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Table 1: Illustrative HPLC Method Parameters for Chiral Analysis of a this compound Derivative
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Gas Chromatography (GC) for Volatile Derivatives or Thermally Stable Analogues
Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. The this compound scaffold, with its relatively high molecular weight and polarity, is generally not amenable to direct GC analysis without derivatization. To increase volatility and thermal stability, derivatization of any functional groups on the core or its substituents would be necessary. For instance, silylation could be used if hydroxyl or amine functionalities are present.
A validated GC method would be valuable for impurity profiling if volatile impurities from the synthesis process are expected. The method would typically employ a capillary column with a non-polar or medium-polarity stationary phase and flame ionization detection (FID) for quantification or mass spectrometry (MS) for identification.
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both NP-HPLC and RP-HPLC, particularly for chiral separations. Using supercritical carbon dioxide as the main component of the mobile phase, SFC offers faster separations and reduced solvent consumption compared to HPLC. This technique is highly effective for the enantioselective separation of chiral compounds, including derivatives of this compound. acs.org
Beyond its analytical capabilities, SFC is also a valuable tool for preparative chromatography. Its efficiency allows for the isolation of larger quantities of pure enantiomers, which is essential for further pharmacological and toxicological studies. The development of an SFC method would involve screening various chiral stationary phases and optimizing mobile phase modifiers (co-solvents like methanol (B129727) or ethanol) and back-pressure regulator settings.
Hyphenated Techniques for Identification and Quantification in Biological Samples and Complex Mixtures
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing this compound in complex matrices like biological fluids, where high selectivity and sensitivity are required.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantitation
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates. nih.gov The technique combines the superior separation capabilities of HPLC (or UPLC) with the high sensitivity and selectivity of triple quadrupole mass spectrometry. researchgate.net
For the bioanalysis of this compound, a method would be developed using electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the quinoxaline ring are readily protonated. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net This approach provides excellent selectivity, minimizing interference from endogenous matrix components. technologynetworks.com Sample preparation would typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix. nih.govresearchgate.net
Table 2: Representative LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for metabolite profiling, particularly for identifying metabolic pathways that may produce more volatile or thermally stable metabolites of this compound. As with standard GC, derivatization would likely be a prerequisite to analysis. For example, a study on the related compound pyrroloquinoline quinone (PQQ) utilized GC-MS to measure its levels in various foods after derivatization. researchgate.net
In a metabolite profiling study, samples from in vitro (e.g., liver microsomes) or in vivo studies would be extracted and derivatized before GC-MS analysis. The mass spectrometer, operating in full scan mode, would generate mass spectra for the separated components. These spectra can be compared to spectral libraries or interpreted to elucidate the structures of potential metabolites, such as hydroxylated, demethylated, or conjugated forms of the parent compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Analytes
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar and charged molecules. When coupled with mass spectrometry (MS), it provides a powerful tool for the identification and quantification of analytes in complex mixtures with high sensitivity and specificity. While specific applications of CE-MS for the analysis of this compound are not extensively documented in current literature, the methodology holds significant potential, particularly for its polar derivatives or metabolites.
The applicability of CE-MS has been demonstrated for structurally related alkaloids. For instance, a nonaqueous CE-MS method was developed for the separation and identification of pyrrolo- and pyrido[1,2-a]azepine derivatives in plant extracts. This method utilized an electrolyte of ammonium acetate and acetic acid in acetonitrile, coupled with electrospray ionization (ESI) and an ion trap mass spectrometer. Such a strategy could be adapted for this compound, especially when dealing with complex biological matrices where its polar metabolites might be present. The development of a CE-MS method for this compound would involve optimization of several key parameters:
Background Electrolyte (BGE): The composition, pH, and ionic strength of the BGE are critical for achieving efficient separation. Buffers such as phosphate, acetate, or formate (B1220265) are commonly used. The addition of organic modifiers like acetonitrile or methanol can influence the electroosmotic flow and analyte solubility.
Capillary and Temperature: The choice of capillary (e.g., bare fused-silica or coated) and the operating temperature can affect separation efficiency and analysis time.
Injection Mode: Hydrodynamic or electrokinetic injection can be employed, with the latter being advantageous for sample stacking and enhancing sensitivity.
MS Interface: An ESI interface is typically used to couple CE with MS, requiring a sheath liquid to complete the electrical circuit. The composition and flow rate of the sheath liquid must be optimized to ensure stable spray and efficient ionization without compromising CE separation.
Given the structural similarities to other nitrogen-containing heterocyclic compounds successfully analyzed by CE-MS, it is anticipated that this technique could provide a valuable analytical tool for polar analytes related to this compound.
Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis, Fluorescence)
Spectrophotometric methods, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are fundamental techniques for the quantitative analysis of chromophoric and fluorophoric compounds. The fused aromatic system of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold imparts distinct spectral properties that can be exploited for concentration determination.
UV-Vis Spectroscopy: Quinoxaline and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. nih.govacs.org These absorptions correspond to π-π* and n-π* electronic transitions within the aromatic system. scholaris.ca The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the solvent polarity and the nature of substituents on the heterocyclic ring. nih.govscholaris.ca For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed λmax, following the Beer-Lambert law.
Studies on various quinoxaline derivatives show absorption maxima in the range of 250-400 nm. nih.govscholaris.ca The electronic absorption spectra of some 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, for example, show absorption maxima that are only slightly affected by the character of substitution on the ring. nih.gov A computational and experimental study on pyrrolo[1,2-a]quinoxaline derivatives also reported broad absorption peaks with maxima around 340 nm. nih.gov
Fluorescence Spectroscopy: The quinoxaline moiety is considered a representative fluorophore, and its derivatives are often used as fluorescent probes. nih.govsemanticscholar.org Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range.
The emission spectra of quinoxaline derivatives are sensitive to both substituents and the solvent environment. nih.govscholaris.ca For example, the fluorescence spectra of some quinoxalinyl blue emitters showed a redshift in the maximum emission peak as the solvent polarity increased, which is attributed to an intramolecular charge transfer (ICT) effect. scholaris.ca The fluorescence emission spectra of certain 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have been measured with an excitation wavelength of 350 nm, showing broad emission bands. nih.gov
| Compound Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivative | DMSO | ~350 | 450, 490, 555 |
| Pyrrolo[1,2-a]quinoxaline derivative (QHH) | Toluene (B28343) | 340 | 398 |
| Pyrrolo[1,2-a]quinoxaline derivative (QHH) | Methanol | 340 | 407 |
| Quinoxaline-based blue emitter | Cyclohexane | 364 | 417 |
| Quinoxaline-based blue emitter | DMSO | 374 | 442 |
Electroanalytical Methods for Redox Behavior and Electrochemical Detection
Electroanalytical methods are a class of techniques that study an analyte by measuring the potential and/or current in an electrochemical cell. wikipedia.org These methods are highly valuable for investigating the redox behavior of molecules like this compound and for developing sensitive electrochemical detection methods.
Cyclic Voltammetry (CV): Cyclic voltammetry is a potentiodynamic electrochemical technique used to study the electrochemical properties of an analyte in solution. researchgate.net It can reveal the reduction potential of a compound and its electrochemical reactivity. wikipedia.org For quinoxaline derivatives, CV has been employed to explore their reduction and oxidation processes. researchgate.netresearchgate.netabechem.com
The electrochemical reduction of 2-substituted quinoxaline derivatives has been studied in an aprotic medium (DMSO). abechem.com The results showed that the reduction of the quinoxaline fragment occurs via a one-electron transfer to form a radical anion. abechem.com The ease of this reduction is directly affected by the nature of the substituents on the quinoxaline ring; electron-withdrawing groups facilitate the reduction (less negative reduction potential), while electron-donating groups have the opposite effect. unav.edu The electrochemical properties of various quinoxaline derivatives have been explored using CV in dichloromethane (B109758) solution, providing information on their HOMO-LUMO energy levels. researchgate.net
The data obtained from CV, such as the cathodic and anodic peak potentials, can be used to understand the redox mechanism and stability of the electrochemically generated species. This information is critical for designing electrochemical sensors or for understanding potential metabolic pathways involving electron transfer.
| Compound Type | Solvent/Electrolyte | Technique | Observed Process | Potential (V vs. ref) |
|---|---|---|---|---|
| Quinoxaline 1,4-di-N-oxides | Dimethylformamide | CV | First reduction (reversible) | Varies with substituents |
| 2-Substituted Quinoxalines | DMSO / 0.1 M Bu4NClO4 | CV | Reduction of quinoxaline fragment | Varies with substituents |
| Unsymmetrical Quinoxalines | Dichloromethane / 0.1 M TBAPF6 | CV, DPV | Redox properties | Varies with structure |
| Substituted Quinoxalines | 0.1 M KOH / 0.9 M KCl | CV | Redox behavior | Varies with substituents |
Impurity Profiling and Stability Indicating Methods for this compound and its Degradants
Impurity profiling is the identification and quantification of impurities in pharmaceutical substances and products. researchgate.netnih.gov A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. The development of such a method is crucial for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life. nih.gov
For this compound, a stability-indicating method would typically be developed using High-Performance Liquid Chromatography (HPLC), owing to its high resolution and versatility. chromatographyonline.com The development process involves subjecting the drug substance to forced degradation (stress testing) under various conditions as mandated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). nih.govscience.gov
The goal of forced degradation is to generate the likely degradation products that could form during storage. nih.gov The stress conditions typically include:
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl).
Base Hydrolysis: Treatment with a strong base (e.g., NaOH).
Oxidation: Treatment with an oxidizing agent (e.g., H₂O₂).
Thermal Degradation: Exposure to high temperatures (dry heat).
Photodegradation: Exposure to UV and visible light.
Once the degradation samples are prepared, an HPLC method is developed to separate the parent compound from all the degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. chromatographyonline.com Method development would involve optimizing:
Stationary Phase: Selecting a suitable column (e.g., C18, C8, Phenyl) that provides the best selectivity for the parent compound and its impurities. chromatographyonline.com
Mobile Phase: Optimizing the composition (e.g., methanol or acetonitrile with a buffer), pH, and gradient elution program to achieve adequate separation.
Detection: A photodiode array (PDA) detector is highly recommended as it can detect peaks at multiple wavelengths and assess peak purity, which is a key aspect of a stability-indicating method. science.gov
The validation of the developed method would be performed according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust. nih.gov
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | To assess degradation in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂, room temperature | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | >60°C (dry heat) | To evaluate stability at elevated temperatures. |
| Photodegradation | ICH-compliant light/UV exposure | To determine light sensitivity. |
Emerging Applications and Future Research Directions for 4,5 Dihydropyrrolo 1,2 a Quinoxaline
Development as Probes for Biological Pathways and Chemical Tools for Target Validation
Derivatives of 4,5-dihydropyrrolo[1,2-a]quinoxaline are emerging as valuable chemical tools for dissecting complex biological pathways and validating novel drug targets. By designing molecules that selectively interact with specific proteins, researchers can probe their functions within a cellular context. For instance, certain analogs have been synthesized to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes and obesity. nih.gov The use of these compounds allows for the elucidation of the downstream consequences of PTP1B inhibition, such as the enhancement of glucose uptake in cells, thereby validating its role in metabolic regulation. nih.gov
Similarly, pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6), an enzyme involved in cellular processes like DNA repair, gene expression, and metabolism. nih.gov These molecules can be employed as pharmacological tools to explore the therapeutic potential of Sirt6 activation in diseases such as cancer, inflammation, and viral infections. nih.gov The on-target effect of these compounds has been confirmed through Sirt6-knockdown experiments, solidifying their utility in validating this enzyme as a viable drug target. nih.gov The development of such specific modulators is crucial for moving beyond genetic studies to understand the dynamic regulation of biological systems.
Potential as Lead Compounds for Therapeutic Development in Various Disease Areas (General Research Direction)
The this compound framework is recognized as an "interesting druggable scaffold" due to its presence in molecules with significant therapeutic potential across multiple disease areas. unisi.it Its rigid, three-dimensional structure provides a unique backbone for the development of potent and selective inhibitors or activators of various biological targets. Researchers have identified this scaffold as a promising starting point for designing novel therapeutics for cancer, infectious diseases, and metabolic disorders. unisi.itresearchgate.net
The versatility of this core structure allows for systematic chemical modifications, enabling the optimization of its pharmacological properties. Studies have demonstrated that derivatives can be tailored to exhibit potent activity against various cancer cell lines, Mycobacterium tuberculosis, and key metabolic enzymes. nih.govresearchgate.netnih.gov This broad-spectrum potential underscores the importance of this compound as a privileged substructure in modern drug discovery. researchgate.net
| Disease Area | Biological Target/Pathway | Key Research Findings | Citation |
|---|---|---|---|
| Anticancer | G protein-coupled estrogen receptor 1 (GPER) | Derivatives show antiproliferative activity against GPER-expressing breast cancer cells. | unisi.it |
| Anticancer | General Cytotoxicity | Compounds demonstrated remarkable inhibition of A549 (lung), DU145 (prostate), HeLa (cervical), HepG2 (liver), MCF-7 (breast), and B16-F10 (melanoma) cell lines. | nih.gov |
| Antituberculosis | Mycobacterium tuberculosis H37Rv | Specific derivatives displayed potent antimycobacterial activity with a minimum inhibitory concentration (MIC) value of 6.25 µM. | researchgate.netnih.gov |
| Diabetes/Metabolic | Protein Tyrosine Phosphatase 1B (PTP1B) | Analogs act as allosteric inhibitors of PTP1B with IC50 values between 0.25 and 1.90 μM and behave as insulin (B600854) mimetics by enhancing glucose uptake. | nih.gov |
| Inflammation/Infectious Disease | Sirtuin 6 (Sirt6) Activation | Derivatives potently activate Sirt6, repressing proinflammatory cytokine production and suppressing SARS-CoV-2 infection. | nih.gov |
Integration into Advanced Materials Science (e.g., organic electronics, sensors, photocatalysis)
While the primary focus of research on this compound has been in medicinal chemistry, the broader pyrrole (B145914) and quinoxaline (B1680401) families possess properties that make them attractive for materials science. researchgate.net The pyrrole ring is a fundamental component in various organic materials, and quinoxaline-containing polycyclic compounds are considered valuable templates in material science. researchgate.netmdpi.com
Future research may explore the integration of the this compound scaffold into applications such as organic electronics, sensors, or photocatalysis. The fused aromatic system and the presence of nitrogen heteroatoms could impart useful electronic and optical properties. For example, the scaffold's ability to participate in π–π stacking interactions, a feature noted in related crystal structures, is a key characteristic for charge transport in organic semiconductors. researchgate.net Further functionalization could be used to tune its photophysical properties for applications in organic light-emitting diodes (OLEDs) or as a component in novel chemosensors. Currently, specific applications in this area remain a prospective direction awaiting dedicated investigation.
Exploration of New Synthetic Pathways and Green Chemistry Innovations for Efficient Production
The synthesis of the this compound core is well-established, with the Pictet-Spengler-type reaction being a common and effective method. unisi.itresearchgate.net This reaction typically involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with an aldehyde. researchgate.net Recognizing the importance of sustainable chemical production, recent efforts have focused on developing greener and more efficient synthetic protocols.
Innovations in this area include the use of environmentally benign solvents and reusable catalysts. One facile strategy employs amidosulfonic acid as a recyclable solid catalyst in water at room temperature, offering high yields and the ability to reuse the catalyst up to six times without significant loss of activity. nih.gov Another green approach utilizes the surfactant p-dodecylbenzenesulfonic acid as a catalyst in mild solvents like water and ethanol (B145695), allowing reactions to proceed rapidly at room temperature with high yields. unisi.it These methods represent a significant advancement over classical syntheses that may require harsh conditions or hazardous reagents, paving the way for the sustainable production of this valuable scaffold. nih.gov
| Methodology | Key Reagents/Catalysts | Solvent | Key Advantages | Citation |
|---|---|---|---|---|
| Pictet-Spengler Type Reaction | 2-(1H-pyrrol-1-yl)anilines, Aldehydes, Acetic Acid | Ethanol | High yields, versatile for aromatic and heteroaromatic aldehydes. | researchgate.net |
| Green Synthesis (Solid Acid) | Amidosulfonic acid (NH3SO3) | Water | Environmentally friendly, catalyst is reusable (up to 6 times), room temperature reaction. | nih.gov |
| Green Synthesis (Surfactant) | p-Dodecylbenzenesulfonic acid (p-DBSA) | Water, Ethanol | Mild conditions, short reaction times (15-120 min), high yields. | unisi.it |
| Asymmetric Catalysis | Chiral Phosphoramidate (B1195095) or Cyclopentadiene (B3395910) Catalysts | Various organic solvents | Enables enantioselective synthesis of chiral derivatives with moderate to good enantioselectivities. | researchgate.net |
Expansion of Structure-Activity Relationship Libraries for Enhanced Potency, Selectivity, and PK/PD Properties
A critical aspect of transforming a lead compound into a viable drug candidate is the systematic exploration of its structure-activity relationship (SAR). For the this compound scaffold, SAR studies are at different stages of maturity depending on the therapeutic target. For its antitubercular activity, initial studies with a small set of compounds found that while several derivatives were potent, a clear SAR could not be established, highlighting the need to synthesize and test a larger, more diverse library of analogs. researchgate.net
In contrast, more detailed SAR exploration has been conducted for derivatives targeting Sirt6. nih.gov By systematically modifying a hydrophilic side chain on the core scaffold, researchers were able to identify compounds with improved potency and selectivity. nih.gov These studies provide a blueprint for future work, which should focus on expanding chemical diversity around the core. This involves synthesizing new analogs with varied substituents at different positions to probe interactions with target proteins, thereby enhancing potency and selectivity. Furthermore, these expanded libraries will be essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are crucial for in vivo efficacy.
Advanced Mechanistic Studies in Complex Biological Systems utilizing Omics Technologies
While current research has successfully identified the primary molecular targets for some this compound derivatives, a deeper understanding of their effects in complex biological systems is needed. Future mechanistic studies should leverage "omics" technologies—such as transcriptomics, proteomics, and metabolomics—to obtain a global view of the cellular response to these compounds.
For example, transcriptomics (RNA-seq) could reveal how these molecules alter gene expression profiles, potentially uncovering novel pathways affected by their primary activity or identifying off-target effects. Proteomics could be used to assess changes in protein expression and post-translational modifications, offering direct insight into the compound's impact on cellular signaling networks. Metabolomics would provide a snapshot of the metabolic perturbations induced by the compound, which is particularly relevant for derivatives targeting metabolic enzymes like PTP1B. nih.gov The integration of these large-scale datasets will be instrumental in building comprehensive models of the mechanism of action, identifying biomarkers for efficacy, and predicting potential liabilities before moving into later stages of therapeutic development.
Computational Tools for Accelerating this compound Research and Discovery
Computational chemistry and in silico modeling are already playing a pivotal role in accelerating research on the this compound scaffold. These tools are being applied across the discovery pipeline, from initial hit identification to lead optimization.
Molecular docking studies have been instrumental in guiding the rational design of new derivatives. nih.gov For example, docking simulations provided crucial information about the putative binding mode of PTP1B inhibitors, suggesting a preference for an allosteric tunnel rather than the catalytic site. nih.gov This insight is vital for designing next-generation inhibitors with improved selectivity. Similarly, molecular modeling assisted in the design of Sirt6 activators by predicting how modifications would interact with the target's binding pocket. nih.gov
Beyond target interaction, computational tools are used to predict pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are increasingly used for related quinoxaline compounds to evaluate their drug-likeness and potential liabilities early in the discovery process, helping to prioritize which compounds to synthesize and test experimentally. rsc.orgnih.gov The continued use and refinement of these computational approaches will undoubtedly streamline the discovery of new therapeutics based on this versatile scaffold.
Collaborative Research Initiatives and Interdisciplinary Approaches for this compound Investigations
The intricate nature of drug discovery and development necessitates a multifaceted approach to fully elucidate the therapeutic potential of novel chemical scaffolds like this compound. The progression from initial synthesis to potential clinical application is rarely linear and demands a convergence of diverse scientific expertise. Consequently, collaborative research initiatives and interdisciplinary strategies are paramount to accelerating the investigation of this promising heterocyclic system. These partnerships facilitate the integration of specialized knowledge, resources, and technologies, driving innovation and providing deeper insights into the compound's biological activities.
A prime example of such synergy is the collaboration among various Indian research institutions to explore the antituberculosis and anticancer activities of newly synthesized this compound derivatives. nih.gov This initiative brought together experts from the CSIR-Indian Institute of Chemical Technology for organic synthesis, the CSIR-Central Drug Research Institute for microbiological studies, and the Birla Institute of Technology and Science-Pilani for pharmacological evaluation. nih.gov This multi-institutional effort successfully identified compounds with significant minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv and notable inhibition of various cancer cell lines. nih.gov
Similarly, international collaborations have been instrumental. Research partnerships between French and Tunisian universities have led to the synthesis and characterization of novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, assessing their potential as anti-leukemic agents. mdpi.com Such global initiatives not only pool intellectual resources but also provide access to a wider range of screening platforms and technologies, enhancing the scope and impact of the research.
The investigation of this compound is inherently interdisciplinary, blending several key scientific fields:
Medicinal Chemistry and Pharmacology: The foundational approach involves the synthesis of the core scaffold and its derivatives by medicinal chemists, followed by comprehensive pharmacological evaluation. nih.govunisi.it This cycle of design, synthesis, and testing is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets, including cancer and infectious diseases. nih.govresearchgate.net
Computational Biology and Experimental Validation: The integration of computational tools is becoming increasingly vital. Molecular docking studies, for instance, are employed to predict the binding modes of this compound derivatives with specific biological targets, such as protein tyrosine phosphatase 1B (PTP1B). nih.gov These computational predictions provide a rational basis for designing new analogues with improved potency and selectivity. The hypotheses generated from these in silico models are then validated through experimental bioassays, creating a feedback loop that refines compound design and deepens the understanding of molecular interactions. nih.gov
Synthetic Chemistry and Catalysis: Advancements in synthetic methodologies are crucial for generating diverse libraries of this compound derivatives for biological screening. researchgate.net Research into novel catalytic methods, such as the use of gold catalysts or the development of enantioselective Pictet-Spengler-type reactions, allows for more efficient and controlled synthesis of these complex molecules. acs.orgmdpi.com This specialization within chemistry supports the broader drug discovery efforts by making a wider range of chemical structures accessible for investigation.
The table below summarizes key collaborative and interdisciplinary research findings related to the this compound scaffold and its related structures.
| Research Focus | Collaborating Institutions/Disciplines | Key Findings |
| Antituberculosis & Anticancer Activity | CSIR-Indian Institute of Chemical Technology, BITS-Pilani, CSIR-Central Drug Research Institute (India) | Identified derivatives with a minimum inhibitory concentration of 6.25 µM against Mycobacterium tuberculosis and remarkable inhibition of A549, DU145, HeLa, and other cancer cell lines. nih.gov |
| PTP1B Inhibition | Organic and Pharmaceutical Chemistry Dept. (Spain) & Computational Biology | Synthesized derivatives exhibiting inhibitory activity against PTP1B with IC₅₀ values between 0.25 and 1.90 μM; computational docking revealed a putative allosteric binding mode. nih.gov |
| Anti-Leukemic Potential | Université de Sfax, Université de Carthage (Tunisia) & Sorbonne Université (France) | A novel pyrrolo[1,2-a]quinoxaline derivative demonstrated significant cytotoxic potential against several human leukemia cell lines (HL60, K562, U937). mdpi.com |
| Antiproliferative Agents | University of Siena (Italy) - Chemistry & Biology | Developed 4,5-dihydropyrrolo[1,2-a]quinoxalines as a feasible scaffold for anticancer agents targeting G protein-coupled estrogen receptor 1 (GPER)-expressing cells. unisi.it |
These examples underscore the critical role of collaboration and interdisciplinary science in unlocking the full therapeutic potential of this compound. Future progress will undoubtedly rely on strengthening these partnerships, particularly between academic research centers and pharmaceutical companies, to translate fundamental discoveries into tangible clinical applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
